N,N-Bis-Boc-N-allylamine
Overview
Description
N,N-Bis-Boc-N-allylamine is a chemical compound with the molecular formula C13H23NO4. It is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to an allylamine moiety. This compound is commonly used in organic synthesis, particularly in the preparation of various nitrogen-containing compounds.
Mechanism of Action
Target of Action
N,N-Bis-Boc-N-allylamine is a complex chemical compound with a variety of potential research applications . .
Pharmacokinetics
It’s noted that the compound has high gi absorption and is bbb permeant, suggesting it can cross the blood-brain barrier . These properties could potentially impact the bioavailability of the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s recommended to be stored in a sealed, dry environment at 2-8°C . .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Bis-Boc-N-allylamine can be synthesized through a multi-step process. One common method involves the reaction of allylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields N-Boc-allylamine as an intermediate. This intermediate is then further reacted with another equivalent of di-tert-butyl dicarbonate to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis-Boc-N-allylamine undergoes various chemical reactions, including:
Substitution Reactions: The Boc protecting groups can be selectively removed under acidic conditions, allowing for further functionalization of the allylamine moiety.
Oxidation Reactions: The allylic position can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The allylic double bond can be reduced to form saturated amines.
Common Reagents and Conditions
Substitution: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Oxidation: Palladium-catalyzed oxidation using reagents like palladium acetate.
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Major Products Formed
Substitution: Allylamine derivatives with various functional groups.
Oxidation: Allylic aldehydes or ketones.
Reduction: Saturated amines.
Scientific Research Applications
N,N-Bis-Boc-N-allylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the preparation of bioactive compounds and enzyme inhibitors.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-Boc-allylamine: Contains only one Boc protecting group.
N,N-Di-Boc-amine: Lacks the allylic moiety.
N-Boc-amine: Contains a single Boc group without the allylic functionality.
Uniqueness
N,N-Bis-Boc-N-allylamine is unique due to the presence of two Boc protecting groups and an allylic moiety. This combination provides enhanced stability and selectivity in synthetic applications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-prop-2-enylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-8-9-14(10(15)17-12(2,3)4)11(16)18-13(5,6)7/h8H,1,9H2,2-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJIUBLSFUQBSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437274 | |
Record name | N,N-Bis-Boc-N-allylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115269-99-3 | |
Record name | N,N-Bis-Boc-N-allylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 115269-99-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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